1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one
CAS No.: 175136-36-4
Cat. No.: VC20905521
Molecular Formula: C16H13BrO3
Molecular Weight: 333.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175136-36-4 |
|---|---|
| Molecular Formula | C16H13BrO3 |
| Molecular Weight | 333.18 g/mol |
| IUPAC Name | 1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone |
| Standard InChI | InChI=1S/C16H13BrO3/c17-13-10-16-15(19-6-7-20-16)9-12(13)14(18)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
| Standard InChI Key | JKMNAXMPRIKLNS-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CC3=CC=CC=C3 |
| Canonical SMILES | C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CC3=CC=CC=C3 |
Introduction
Chemical Overview
The compound 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one is a complex organic molecule with the CAS number 175136-36-4. It belongs to several chemical categories including aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, and ketones . The molecular formula is C16H13BrO3, and its molecular weight is approximately 333.18 g/mol .
Synonyms
This compound is also known by several synonyms:
-
4,5-Ethylenedioxy-2-phenoxyacetylbromobenzene
-
Ethanone, 1-(7-bromo-2,3-dihydrobenzo[b] dioxin)-6-ylyl)-2-phenoxy-
-
Other variations of its IUPAC name with slight differences in formatting.
Raw Materials and Preparation Methods
The synthesis of such compounds typically involves reactions involving bromination followed by acylation steps using appropriate starting materials like benzodioxines and phenylacetic acid derivatives.
Suppliers
Several suppliers offer this compound globally:
| Supplier Name | Country |
|---|---|
| Alchem Pharmtech Inc. | United States |
For purchasing details:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume